![molecular formula C16H16FNOS B2881362 N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896357-27-0](/img/structure/B2881362.png)
N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide
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Description
Scientific Research Applications
Antitumor Activity and Histone Deacetylase Inhibition
One of the primary applications of N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide derivatives is in cancer research, particularly as inhibitors of histone deacetylase (HDA). For instance, a synthetic benzamide derivative, MS-27-275, was found to inhibit human HDA, causing hyperacetylation of nuclear histones across various tumor cell lines. This process induced changes in cell cycle distribution and ultimately inhibited the growth of tumor lines in vivo, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Carbonic Anhydrase Inhibition
Another significant application is the inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological functions. Novel compounds, including derivatives of N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide, have been synthesized and shown potent and selective inhibition against human CA I and II isoforms. Such inhibitors are considered promising candidates for treating conditions like glaucoma by targeting the CA II isoenzyme, which plays a crucial role in aqueous humor secretion in the eye (Tuğrak et al., 2020).
Fluorescence Chemosensing
N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide derivatives have also been employed as fluorescence chemosensors, offering a novel approach for detecting metal ions and other analytes. A particular derivative was developed for the discriminative detection of Cd2+ and CN− ions, showcasing its potential as a biomarker for detecting Cd2+ in live cells and zebrafish larvae. This application is crucial for environmental monitoring and understanding the toxicological impact of heavy metals on biological systems (Ravichandiran et al., 2020).
Molecular Imaging in Alzheimer's Disease
Furthermore, N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide derivatives have been utilized in molecular imaging, particularly in studying Alzheimer's disease. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, providing insights into the progression and diagnosis of this neurodegenerative disorder (Kepe et al., 2006).
properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-6-8-15(9-7-14)20-11-10-16(19)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAHFRVPBXJBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-((4-fluorophenyl)thio)propanamide |
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